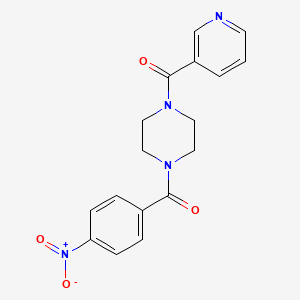
1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule, also known as NBD-PP, is a fluorescent probe that has been used to study various biological processes, including protein-protein interactions and enzyme activity. In
Wirkmechanismus
The mechanism of action of 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves the binding of the compound to specific amino acid residues within proteins. This binding causes a conformational change in the protein, resulting in a change in fluorescence intensity. By monitoring changes in fluorescence intensity, researchers can gain insights into the interactions and activity of the labeled protein.
Biochemische Und Physiologische Effekte
1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has minimal biochemical and physiological effects, making it an ideal probe for scientific research. The compound is non-toxic and does not interfere with the function of the proteins it labels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its high sensitivity and specificity. The compound can detect changes in protein interactions and activity at low concentrations, making it a valuable tool for studying complex biological processes. However, one limitation of using 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine is that it requires specialized equipment, including fluorescence microscopes, to detect changes in fluorescence intensity.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new derivatives of 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine that can be used to label different types of proteins. Additionally, researchers are exploring the use of 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine in live-cell imaging to study protein interactions and activity in real-time. Finally, there is potential for the development of new applications of 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine in drug discovery and development.
Conclusion:
1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine is a valuable tool for scientific research due to its high sensitivity and specificity in detecting changes in protein interactions and activity. The compound has minimal biochemical and physiological effects and has been used to study various biological processes, including protein-protein interactions and enzyme activity. While there are some limitations to using 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine, including the need for specialized equipment, there are several future directions for research involving this compound, including the development of new derivatives and applications in drug discovery and development.
Synthesemethoden
The synthesis of 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 4-nitrobenzoyl chloride with 3-pyridinecarboxylic acid, followed by the reaction of the resulting acid chloride with piperazine. This method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been used as a fluorescent probe to study various biological processes. One of the most significant applications of this compound is in the study of protein-protein interactions. 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine can be used to label proteins and monitor their interactions in real-time, providing valuable insights into the mechanisms of protein function. Additionally, 1-(4-nitrobenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been used to study enzyme activity, including protease activity and kinase activity.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(13-3-5-15(6-4-13)21(24)25)19-8-10-20(11-9-19)17(23)14-2-1-7-18-12-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMOAQNZQWVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(4-Nitro-benzoyl)-piperazin-1-yl]-pyridin-3-yl-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


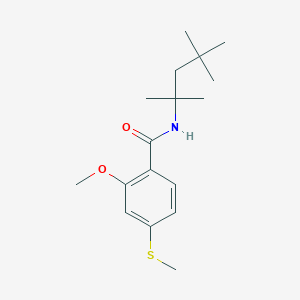
![(4-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5844435.png)

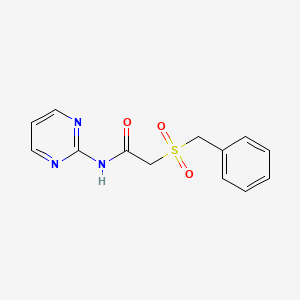
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
![N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)

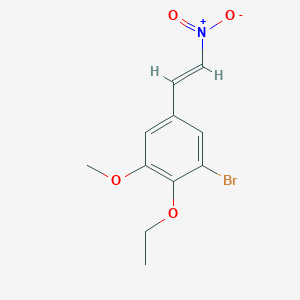

![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)
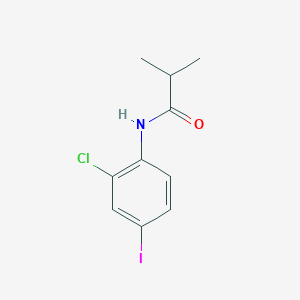
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)